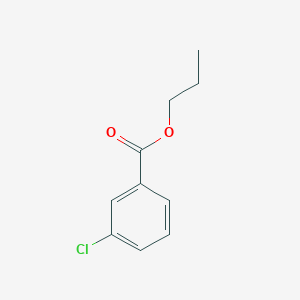
lutetium(3+);trinitrate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lutetium(3+);trinitrate;hexahydrate is an inorganic compound with the chemical formula Lu(NO₃)₃·6H₂O. It is a salt of lutetium and nitric acid, forming colorless, hygroscopic crystals that are highly soluble in water . This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Lutetium(III) nitrate, hexahydrate can be synthesized by dissolving lutetium oxide (Lu₂O₃) in nitric acid (HNO₃). The reaction produces lutetium nitrate, which can then be crystallized to form the hexahydrate . The general reaction is as follows:
Lu2O3+6HNO3→2Lu(NO3)3+3H2O
To obtain anhydrous lutetium nitrate, powdered lutetium metal can be added to nitrogen dioxide dissolved in ethyl acetate .
Chemical Reactions Analysis
Lutetium(III) nitrate, hexahydrate undergoes various chemical reactions, including thermal decomposition and reactions with other compounds. Upon heating, it decomposes to form lutetium oxide (Lu₂O₃) and nitrogen oxides (NOₓ) . The compound also reacts with ammonium fluoride to form ammonium hexafluoroluthenate . Common reagents used in these reactions include nitric acid, ammonium fluoride, and other fluorinating agents.
Scientific Research Applications
Lutetium(III) nitrate, hexahydrate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of lutetium(III) nitrate, hexahydrate involves its ability to act as an oxidizing agent. In biological applications, lutetium isotopes target cancer cells, delivering localized radiation that damages the DNA of the cancer cells, leading to cell death . The compound’s molecular targets include cellular DNA and other critical biomolecules.
Comparison with Similar Compounds
Lutetium(III) nitrate, hexahydrate is similar to other rare earth nitrates, such as terbium(III) nitrate and ytterbium(III) nitrate . lutetium compounds are unique due to their higher density and specific applications in radiopharmaceuticals and laser technology . Other similar compounds include:
- Terbium(III) nitrate
- Ytterbium(III) nitrate
- Holmium(III) nitrate
- Erbium(III) nitrate
Lutetium(III) nitrate, hexahydrate stands out for its specific use in targeted cancer therapy and its role in producing high-density materials for industrial applications .
Properties
CAS No. |
36549-50-5 |
|---|---|
Molecular Formula |
H12LuN3O15 |
Molecular Weight |
469.07 g/mol |
IUPAC Name |
lutetium(3+);trinitrate;hexahydrate |
InChI |
InChI=1S/Lu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |
InChI Key |
OHGDHCSVOXRLSU-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Lu+3] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Lu+3] |
Key on ui other cas no. |
36549-50-5 |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















